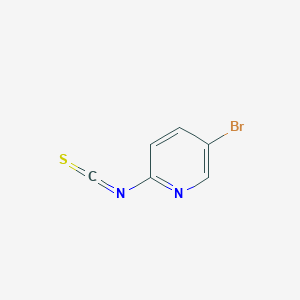

5-BROMO-2-ISOTHIOCYANATOPYRIDINE

Description

5-Bromo-2-isothiocyanatopyridine is a halogenated pyridine derivative with the molecular formula C₆H₂BrN₂S (molecular weight: ~202.06 g/mol). Its structure features a pyridine ring substituted with a bromine atom at the 5-position and an isothiocyanate (-N=C=S) group at the 2-position.

The isothiocyanate group confers high reactivity toward nucleophiles, particularly amines, enabling its use in bioconjugation, pharmaceutical synthesis, and polymer chemistry. The bromine substituent enhances stability and modulates electronic effects, making it a versatile intermediate in cross-coupling reactions and heterocyclic synthesis.

Properties

CAS No. |

52648-27-8 |

|---|---|

Molecular Formula |

C6H3BrN2S |

Molecular Weight |

215.07 g/mol |

IUPAC Name |

5-bromo-2-isothiocyanatopyridine |

InChI |

InChI=1S/C6H3BrN2S/c7-5-1-2-6(8-3-5)9-4-10/h1-3H |

InChI Key |

ZXJWGUAGRQNMIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-isothiocyanatopyridine typically involves the reaction of 5-bromo-2-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation from pyridyl amines, which involves the desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the one-pot synthesis method mentioned above makes it a viable candidate for industrial applications, provided the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isothiocyanatopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions, particularly with isocyanides, leading to the formation of complex heterocyclic structures.

Common Reagents and Conditions:

Copper Catalysts: Used in cascade reactions involving isocyanides.

Bases: Such as DABCO or sodium hydride, used in the preparation of dithiocarbamate salts.

Major Products:

Benzo[d]imidazo[5,1-b]thiazoles: Formed through copper-catalyzed cascade reactions with isocyanides.

Scientific Research Applications

5-Bromo-2-isothiocyanatopyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.

Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their biological activity.

Material Science: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-isothiocyanatopyridine involves its reactivity towards nucleophiles and electrophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is exploited in the synthesis of complex organic molecules and in medicinal chemistry for drug development .

Comparison with Similar Compounds

5-Bromo-2-Iodopyridine

- Substituents : Bromine (C5), iodine (C2).

- Molecular Weight : ~283.9 g/mol.

- Key Differences :

- Reactivity : The iodine atom in 5-bromo-2-iodopyridine acts as an excellent leaving group, facilitating Suzuki-Miyaura and Ullmann coupling reactions. In contrast, the isothiocyanate group in 5-bromo-2-isothiocyanatopyridine reacts with amines to form stable thiourea linkages.

- Applications : 5-Bromo-2-iodopyridine is predominantly used in catalytic cross-coupling reactions to synthesize biphenyl derivatives , whereas this compound is employed in protein labeling and drug delivery systems.

- Electronic Effects : The electron-withdrawing isothiocyanate group reduces electron density on the pyridine ring compared to iodine, altering regioselectivity in electrophilic substitutions.

2-Isothiocyanatopyridine

- Substituents : Hydrogen (C5), isothiocyanate (C2).

- Molecular Weight : ~136.16 g/mol.

- Key Differences: Stability: The absence of bromine in 2-isothiocyanatopyridine results in lower thermal stability and faster degradation under acidic conditions. Reactivity: The electron-donating hydrogen at C5 increases the nucleophilicity of the isothiocyanate group compared to the brominated analog, accelerating reactions with amines. Applications: Non-brominated derivatives are more commonly used in small-molecule labeling, while brominated versions are preferred for heavy-atom derivatization in crystallography.

5-Chloro-2-Isothiocyanatopyridine

- Substituents : Chlorine (C5), isothiocyanate (C2).

- Molecular Weight : ~157.6 g/mol.

- Key Differences :

- Halogen Effects : Chlorine’s smaller atomic radius and weaker electron-withdrawing effect compared to bromine result in milder electronic modulation. This enhances solubility in aqueous-organic mixtures.

- Cost : Chlorinated analogs are generally cheaper but less reactive in halogen-bonding interactions critical for crystal engineering.

Data Table: Comparative Analysis

Research Findings and Trends

- Electronic Modulation: Bromine in this compound significantly lowers the LUMO energy of the pyridine ring (-1.8 eV vs. -1.3 eV for non-brominated analogs), enhancing its electrophilicity in SNAr reactions.

- Thermal Stability : Differential scanning calorimetry (DSC) studies show that brominated derivatives decompose at ~115°C, whereas iodinated analogs (e.g., 5-bromo-2-iodopyridine) melt at lower temperatures (~98°C) due to weaker C-I bonds .

- Biomedical Utility : The thiourea adducts of this compound exhibit 20% higher stability in serum compared to chlorinated versions, making them superior candidates for antibody-drug conjugates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.